1,3-Dichloro-2-fluoropropane

Descripción general

Descripción

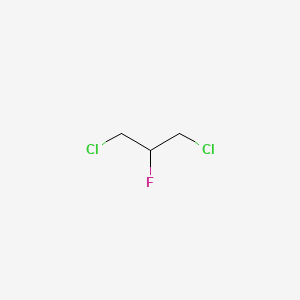

1,3-Dichloro-2-fluoropropane is an organic compound with the molecular formula C₃H₅Cl₂F It is a halogenated hydrocarbon, characterized by the presence of chlorine and fluorine atoms attached to a propane backbone

Métodos De Preparación

1,3-Dichloro-2-fluoropropane can be synthesized through several methods. One common synthetic route involves the halogenation of propane derivatives. For instance, the fluorination of 1,3-dichloropropane using hydrogen fluoride (HF) in the presence of a catalyst such as chromium oxide can yield this compound . Industrial production methods often involve similar halogenation reactions, optimized for higher yields and purity.

Análisis De Reacciones Químicas

1,3-Dichloro-2-fluoropropane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions depending on the reagents and conditions used.

Common reagents for these reactions include bases like sodium hydroxide for elimination reactions and nucleophiles like sodium azide for substitution reactions. The major products formed depend on the specific reaction conditions but can include various substituted alkanes and alkenes.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,3-Dichloro-2-fluoropropane is characterized by its unique molecular structure, which includes two chlorine atoms and one fluorine atom attached to a propane backbone. This configuration imparts specific chemical properties that enhance its reactivity and utility in different applications.

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. Its halogenated nature allows it to participate in various chemical reactions, including:

- Substitution Reactions : The chlorine atoms can be replaced with other nucleophiles, facilitating the synthesis of more complex organic compounds.

- Elimination Reactions : It can undergo elimination reactions to form alkenes, which are valuable intermediates in organic chemistry.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Chlorine atoms replaced by other nucleophiles | Alkyl halides |

| Elimination | Formation of alkenes | Propylene derivatives |

| Reduction | Conversion to less halogenated derivatives | Dichloropropanes |

Pharmaceutical Development

Research indicates that this compound is being explored for its potential in drug development. Its fluorinated structure is advantageous for enhancing the pharmacokinetic properties of pharmaceutical compounds. Studies have shown that fluorination can improve metabolic stability and bioavailability.

Case Study: Antiviral Agents

Recent studies have investigated the use of this compound as a precursor in synthesizing antiviral agents. The incorporation of fluorine into drug molecules has been linked to improved efficacy against viral infections due to altered interactions with viral enzymes.

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its role as a building block in synthesizing agrochemicals and other fine chemicals highlights its significance in manufacturing processes.

Table 2: Industrial Uses of this compound

| Industry | Application |

|---|---|

| Agrochemicals | Intermediate for herbicides and pesticides |

| Specialty Chemicals | Production of fluorinated compounds |

| Polymer Industry | Used in the synthesis of fluorinated polymers |

Toxicological Considerations

While exploring its applications, it is crucial to consider the toxicological profile of this compound. Studies indicate that it possesses hazardous properties, including potential carcinogenic effects. Regulatory agencies classify it under strict safety guidelines due to its toxicity upon exposure.

Mecanismo De Acción

The mechanism by which 1,3-dichloro-2-fluoropropane exerts its effects typically involves interactions with nucleophiles due to the presence of electronegative halogen atoms. These interactions can lead to the formation of new chemical bonds or the cleavage of existing ones, depending on the reaction conditions. The molecular targets and pathways involved are primarily determined by the specific application and the chemical environment.

Comparación Con Compuestos Similares

1,3-Dichloro-2-fluoropropane can be compared with other halogenated propanes such as:

1,3-Dichloropropane: Lacks the fluorine atom, leading to different reactivity and applications.

1,2-Dichloro-2-fluoropropane: Has a different arrangement of halogen atoms, affecting its chemical behavior.

1,3-Dibromo-2-fluoropropane:

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical properties and reactivity compared to its analogs .

Actividad Biológica

1,3-Dichloro-2-fluoropropane (C3H5Cl2F) is a halogenated organic compound that has garnered attention for its biological activity. This compound is characterized by its unique structure, which includes two chlorine atoms and one fluorine atom attached to a three-carbon alkane chain. Understanding its biological activity is crucial for assessing its potential applications in various fields, including medicinal chemistry and environmental science.

The biological activity of this compound is primarily attributed to its interactions with cellular components and enzymes. The compound can influence metabolic pathways by altering enzyme activity, which may lead to significant physiological effects. Its halogenated structure allows it to interact with various molecular targets, potentially affecting cell membrane permeability and function .

Toxicological Profile

Research indicates that this compound exhibits cytotoxic effects in certain biological systems. Studies have shown that exposure to this compound can lead to cellular damage and apoptosis in mammalian cells. The specific pathways involved in these toxic effects are still under investigation, but the compound's ability to form reactive intermediates may play a role .

Pharmacological Applications

This compound has potential applications in pharmaceuticals due to its structural properties that enhance lipophilicity and metabolic stability. Fluorinated compounds are often more potent than their non-fluorinated counterparts, making this compound a candidate for drug development . Its incorporation into drug design could improve bioavailability and efficacy.

Study on Antibacterial Activity

A notable study investigated the antibacterial properties of compounds related to this compound. The research focused on synthesizing novel fluoroalkyl end-capped oligomers and evaluating their effectiveness against various bacterial strains. Results indicated that the presence of fluorine significantly enhanced antibacterial activity compared to non-fluorinated analogs .

Neuropharmacological Research

Another research effort explored the neuropharmacological effects of fluorinated compounds similar to this compound. This study utilized microPET imaging to assess brain uptake and receptor binding in animal models. Findings suggested that fluorinated derivatives could penetrate the blood-brain barrier effectively, indicating their potential as neuroimaging agents or therapeutic compounds targeting central nervous system disorders .

Summary of Biological Activities

Comparison of Fluorinated vs Non-Fluorinated Compounds

| Compound Type | Potency | Bioavailability | Metabolic Stability |

|---|---|---|---|

| Fluorinated | Higher | Improved | Increased |

| Non-Fluorinated | Lower | Standard | Decreased |

Propiedades

IUPAC Name |

1,3-dichloro-2-fluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl2F/c4-1-3(6)2-5/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHNBEKOOBPTLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513166 | |

| Record name | 1,3-Dichloro-2-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

816-38-6 | |

| Record name | 1,3-Dichloro-2-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.